6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.: 1337048-94-8
Cat. No.: VC4509950
Molecular Formula: C10H12ClN
Molecular Weight: 181.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1337048-94-8 |
|---|---|
| Molecular Formula | C10H12ClN |
| Molecular Weight | 181.66 |
| IUPAC Name | 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 |
| Standard InChI Key | MBBWLMFFVWVGIC-UHFFFAOYSA-N |
| SMILES | C1CC(C2=C(C1)C=C(C=C2)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine consists of a bicyclic system comprising a benzene ring fused to a partially saturated cyclohexane ring. The chlorine substituent occupies the 6-position on the aromatic ring, while the primary amine group is located at the 1-position of the tetrahydronaphthalene system . The SMILES notation explicitly defines the connectivity, highlighting the amine’s position on the saturated carbon adjacent to the aromatic moiety .
The InChIKey provides a unique identifier for the compound’s stereochemistry-free representation . For enantiomerically pure forms, such as the (R)- and (S)-hydrochloride salts, stereochemical descriptors modify the InChIKey. For example, the (R)-enantiomer’s InChIKey is , where the @ symbol denotes absolute configuration .
Isomeric and Stereochemical Variants
Positional and stereoisomers of this compound have been documented:
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6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 60480-00-4): An isomer with the amine group at the 2-position .
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(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 2055848-85-4): The S-configured enantiomer, isolated as a hydrochloride salt .
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(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1810074-75-9): The R-enantiomer, also stabilized as a hydrochloride .
Physicochemical Properties
Molecular Weight and Composition
The free base form of the compound has a molecular weight of 181.66 g/mol, calculated as . For its hydrochloride salts, the molecular weight increases to 218.12 g/mol due to the addition of HCl () .
Solubility and Stability
Supplier data indicate that the free base should be stored at room temperature (RT) with protection from light to prevent degradation . The hydrochloride salts exhibit greater stability, with recommended storage at -80°C for long-term preservation (up to 6 months) or -20°C for short-term use (1 month) . Solubility profiles vary:
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Free base: Soluble in dimethyl sulfoxide (DMSO) and ethanol, with stock solutions typically prepared at 10 mM concentrations .
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Hydrochloride salts: Enhanced aqueous solubility due to ionic character, facilitating formulation in biological buffers .
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 181.66 | 218.12 |
| Storage Temperature | RT, protected from light | -80°C or -20°C |
Analytical Characterization
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predictions for the free base reveal CCS values for common adducts :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 182.07311 | 134.8 |
| [M+Na]+ | 204.05505 | 148.9 |
| [M+NH4]+ | 199.09965 | 145.8 |
| [M-H]- | 180.05855 | 139.3 |
These values assist in mass spectrometry-based identification, particularly in untargeted metabolomics workflows.
| Concentration (mM) | Free Base (mg/mL) | Hydrochloride Salt (mg/mL) |
|---|---|---|
| 1 | 0.1817 | 0.2181 |
| 10 | 1.817 | 2.181 |
Solutions should be sonicated at 37°C to ensure complete dissolution and aliquoted to avoid freeze-thaw degradation .
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